4,5-Dimethoxyphthalic acid CAS number and properties
4,5-Dimethoxyphthalic acid CAS number and properties
Executive Summary
4,5-Dimethoxyphthalic acid (Metahemipinic acid) is a critical aromatic dicarboxylic acid intermediate used primarily in the synthesis of isoquinoline alkaloids, phosphodiesterase (PDE) inhibitors, and advanced Metal-Organic Frameworks (MOFs).[1] Unlike its isomer 3,4-dimethoxyphthalic acid (Hemipinic acid), the 4,5-substitution pattern provides a symmetric electronic distribution that is essential for the construction of specific pharmacophores, such as the phthalazinone core found in various cardiac and anti-inflammatory agents.
This guide provides a validated technical profile, a robust synthesis protocol starting from veratrole, and an analysis of its applications in drug discovery and materials science.
Chemical Identity & Physiochemical Profile[1][2][3][4][5]
The following data aggregates experimentally validated properties essential for analytical characterization and process handling.
Datasheet: 4,5-Dimethoxyphthalic Acid[1][2][6][7]
| Property | Specification | Technical Notes |
| CAS Number | 577-68-4 | Often confused with Hemipinic acid (3,4-isomer). Verify via NMR. |
| IUPAC Name | 4,5-Dimethoxybenzene-1,2-dicarboxylic acid | |
| Synonyms | m-Hemipinic acid; Metahemipinic acid | |
| Molecular Formula | C₁₀H₁₀O₆ | |
| Molecular Weight | 226.18 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 174–176 °C | Critical: Decomposes to 4,5-dimethoxyphthalic anhydride above MP. |
| Solubility | DMSO, Ethanol, Acetone, Hot Water | Poorly soluble in cold water and non-polar solvents (Hexane). |
| pKa | pKa₁ ≈ 3.2; pKa₂ ≈ 4.8 | Typical for phthalic acid derivatives. |
Synthetic Routes & Process Chemistry
For research and scale-up, the most robust synthesis avoids the harsh oxidation of xylenes (which can lead to over-oxidation) and instead utilizes a functionalization strategy starting from Veratrole (1,2-dimethoxybenzene) .
Core Protocol: The Chloromethylation-Cyanation-Hydrolysis Route
This pathway is preferred for its regioselectivity and avoidance of heavy metal oxidants like KMnO₄.
Step 1: Bis-Chloromethylation
Reaction: Veratrole + Formaldehyde + HCl → 1,2-Bis(chloromethyl)-4,5-dimethoxybenzene[2]
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Mechanism: Electrophilic aromatic substitution.[2] The 4,5 positions are activated by the para-methoxy groups.
-
Protocol:
-
Dissolve veratrole (1.0 eq) in concentrated HCl.
-
Add paraformaldehyde (2.5 eq) and ZnCl₂ (catalyst) at 0°C.
-
Heat to 60–70°C for 6–8 hours with vigorous stirring.
-
Workup: Pour into ice water. The dichloro-intermediate precipitates as a solid. Recrystallize from benzene/petroleum ether.
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Step 2: Cyanation (Nucleophilic Substitution)
Reaction: Dichloro-intermediate + NaCN → 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene[2]
-
Safety Note: Requires strict cyanide handling protocols.
-
Protocol:
-
Dissolve the dichloro compound in DMF or Ethanol/Water.
-
Add NaCN (2.5 eq) and a phase transfer catalyst (e.g., TBAB).
-
Reflux for 4–6 hours.
-
Workup: Dilute with water, filter the dinitrile solid.
-
Step 3: Acid Hydrolysis
Reaction: Dinitrile + H₂SO₄/H₂O → 4,5-Dimethoxyphthalic acid
-
Protocol:
-
Suspend the dinitrile in 50% H₂SO₄.
-
Reflux for 12 hours.
-
Cool to 4°C. The acid crystallizes out.
-
Purification: Recrystallize from hot water or acetic acid to remove ammonium salts.
-
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis of 4,5-Dimethoxyphthalic acid from Veratrole via the chloromethylation route.[1][3][4][5][2][6][7][8][9]
Applications in Drug Discovery & Materials
Pharmaceutical Intermediates
4,5-Dimethoxyphthalic acid is the structural progenitor for the 6,7-dimethoxyphthalazine pharmacophore.
-
PDE Inhibitors: Used in the synthesis of Carbazeran and related phosphodiesterase inhibitors for treating heart failure. The acid is converted to the anhydride, then condensed with hydrazines to form the phthalazinone core.
-
Isoquinoline Alkaloids: Serves as a precursor for synthesizing papaverine analogs via cyclization reactions.
Metal-Organic Frameworks (MOFs)
In materials science, the compound acts as a rigid, oxygen-rich ligand.
-
Ligand Function: The vicinal carboxylic acid groups allow for the formation of "paddle-wheel" secondary building units (SBUs) with metal ions (Cu, Zn).
-
Pore Tuning: The methoxy groups protrude into the MOF pores, altering the chemical environment (hydrophilicity/polarity) without changing the topology of the framework, useful for selective gas adsorption (CO₂ capture).
Application Logic Tree
Figure 2: Downstream utility of 4,5-Dimethoxyphthalic acid in pharma and materials engineering.
Analytical Characterization
To validate the identity of the synthesized material, ensure the following spectral signatures are met.
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¹H NMR (DMSO-d₆, 400 MHz):
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δ 12.0–13.0 (broad s, 2H, -COOH )
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δ 7.25 (s, 2H, Ar-H ) — Note: Singlet indicates symmetry (4,5-substitution).
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δ 3.85 (s, 6H, -OCH ₃)
-
-
IR Spectroscopy:
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Broad band 2500–3000 cm⁻¹ (O-H stretch of carboxylic acid).
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Strong peak ~1690 cm⁻¹ (C=O stretch).
-
-
Mass Spectrometry (ESI-):
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[M-H]⁻ peak at m/z 225.
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Safety & Handling (HSE)
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Hazard Classification: Irritant (Skin/Eye/Respiratory).[10]
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Storage: Store at room temperature in a tightly sealed container. Moisture sensitive (can slowly hydrolyze if anhydride forms).
-
Incompatibility: Strong oxidizing agents.[11]
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Specific Risk: If synthesizing via the cyanide route (Step 2 above), standard cyanide safety protocols (antidote kit availability, H₂S detectors) are mandatory.
References
-
National Institutes of Health (NIH) - PubChem. 4,5-Dimethoxyphthalic acid (CID 290988). Available at: [Link]
-
MDPI. Applications of Metal-Organic Frameworks as Drug Delivery Systems. (Context for MOF applications). Available at: [Link][3]
Sources
- 1. 4,5-Dimethoxyphthalic acid | C10H10O6 | CID 290988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ias.ac.in [ias.ac.in]
- 4. Dimethyl Phthalate | C10H10O4 | CID 8554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Dimethyl phthalate - Wikipedia [en.wikipedia.org]
- 8. CN103420863A - Mefenamic acid short-process synthesis preparation and refining method - Google Patents [patents.google.com]
- 9. CN103193608A - Method for preparing dimethoxy benzaldehyde from veratrole - Google Patents [patents.google.com]
- 10. accustandard.com [accustandard.com]
- 11. Dimethyl phthalate CAS#: 131-11-3 [m.chemicalbook.com]
